molecular formula C7H4BrClFNO2 B11853510 6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid

6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid

Katalognummer: B11853510
Molekulargewicht: 268.47 g/mol
InChI-Schlüssel: GALWJBBPWFOPED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid is a polysubstituted benzoic acid derivative. This compound is characterized by the presence of amino, bromo, chloro, and fluoro substituents on the benzene ring, making it a highly functionalized molecule. It is used in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of benzoic acid derivatives followed by amination. For instance, starting with a benzoic acid derivative, bromination, chlorination, and fluorination can be sequentially performed under controlled conditions to introduce the respective halogens. Amination can then be achieved using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of multiple substituents allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-3-chloro-2-fluorobenzoic acid
  • 2-Amino-6-fluorobenzoic acid
  • 4-Bromo-2-chloro-6-fluorobenzoic acid

Uniqueness

6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid is unique due to the combination of amino, bromo, chloro, and fluoro substituents on the benzene ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C7H4BrClFNO2

Molekulargewicht

268.47 g/mol

IUPAC-Name

6-amino-4-bromo-3-chloro-2-fluorobenzoic acid

InChI

InChI=1S/C7H4BrClFNO2/c8-2-1-3(11)4(7(12)13)6(10)5(2)9/h1H,11H2,(H,12,13)

InChI-Schlüssel

GALWJBBPWFOPED-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Br)Cl)F)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.